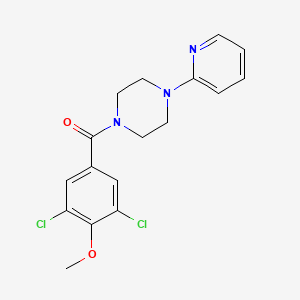

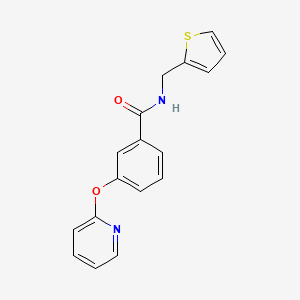

![molecular formula C18H20N4OS B2916837 3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2198365-69-2](/img/structure/B2916837.png)

3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is a compound that contains a thieno[3,2-d]pyrimidine nucleus . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and diverse. For instance, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization of the intermediates yields the target thienopyrimidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The presence of functional groups can be determined using IR spectroscopy .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Novel Heterocyclic Compound Synthesis : Research efforts have led to the synthesis of various heterocyclic compounds derived from thieno[3,2-d]pyrimidine structures. These endeavors aim to explore the therapeutic potential and chemical properties of these novel compounds. For instance, studies have demonstrated the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Profiling : Thieno-fused 7-deazapurine ribonucleosides, derived from thieno[3,2-d]pyrimidines, have been synthesized and evaluated for their cytostatic and antiviral activities. These compounds have shown promise in low micromolar or submicromolar in vitro activities against a broad panel of cancer and leukemia cell lines, with some also exhibiting antiviral activity against HCV (Tichy et al., 2017).

Analgesic and Antiparkinsonian Activities : The development of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored, revealing that many of these compounds exhibit significant analgesic and antiparkinsonian activities. This research underscores the potential of these derivatives in treating pain and Parkinson's disease (Amr et al., 2008).

Anticancer Activity

Antitumor Properties : The exploration of thieno[3,2-d]pyrimidine derivatives for anticancer activity has been a significant area of research. For example, compounds synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine have displayed potent anticancer activities against multiple human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This highlights the potential of these derivatives as therapeutic agents in cancer treatment (Hafez & El‐Gazzar, 2017).

Mécanisme D'action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, often resulting in changes to cellular processes .

Result of Action

Thieno[3,2-d]pyrimidines are known to have diverse biological activities, including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory effects .

Propriétés

IUPAC Name |

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-13-3-2-7-19-18(13)23-11-14-4-8-22(9-5-14)17-16-15(6-10-24-16)20-12-21-17/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRFYKHHOPNYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)

![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)